molecular formula C29H19NO3S B11192006 3-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl benzoate

3-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl benzoate

Cat. No.: B11192006
M. Wt: 461.5 g/mol
InChI Key: PSAXRUZFAYUYCF-UHFFFAOYSA-N
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Description

3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl benzoate is a complex organic compound that belongs to the class of indeno[2,1-c][1,5]benzothiazepine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of aromatic aldehydes with indan-1,3-dione and dimedone in the presence of a catalyst such as CuO supported on zeolite-Y . The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired product with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as CuO supported on zeolite-Y can be recycled multiple times with minimal loss of activity .

Chemical Reactions Analysis

Types of Reactions

3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl benzoate is unique due to its specific structural features, which contribute to its distinct biological activities and potential applications. Its combination of indeno and benzothiazepine moieties makes it a valuable compound for further research and development.

Properties

Molecular Formula

C29H19NO3S

Molecular Weight

461.5 g/mol

IUPAC Name

[3-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl] benzoate

InChI

InChI=1S/C29H19NO3S/c31-27-22-14-5-4-13-21(22)26-25(27)28(34-24-16-7-6-15-23(24)30-26)19-11-8-12-20(17-19)33-29(32)18-9-2-1-3-10-18/h1-17,28,30H

InChI Key

PSAXRUZFAYUYCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3

Origin of Product

United States

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